4-Fold Greater hCA IX Inhibitory Potency Versus Acetazolamide in Enzymatic Assays
CA IX-IN-1 (compound 12g) demonstrates approximately 4-fold greater inhibitory potency against hCA IX compared to the clinically used pan-inhibitor acetazolamide (AAZ) under identical in vitro enzymatic assay conditions [1]. This direct head-to-head comparison within the same study establishes a clear potency advantage for CA IX-IN-1 over a widely available reference standard.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM |
| Comparator Or Baseline | Acetazolamide (AAZ): IC₅₀ = 30 nM |
| Quantified Difference | 4-fold greater potency (30 nM / 7 nM ≈ 4.3×) |
| Conditions | In vitro enzymatic inhibition assay against recombinant hCA IX |
Why This Matters
Researchers requiring potent hCA IX inhibition with lower compound concentration can select CA IX-IN-1 over acetazolamide to reduce potential off-target effects at elevated dosing.
- [1] Hao S, Cheng X, Wang X, An R, Xu H, Guo M, Li C, Wang Y, Hou Z, Guo C. Design, synthesis and biological evaluation of novel carbohydrate-based sulfonamide derivatives as antitumor agents. Bioorganic Chemistry. 2020;104:104237. View Source
